molecular formula C11H13NO3 B14639512 Acetamide, N-(2-acetyl-4-methoxyphenyl)- CAS No. 52417-34-2

Acetamide, N-(2-acetyl-4-methoxyphenyl)-

Cat. No.: B14639512
CAS No.: 52417-34-2
M. Wt: 207.23 g/mol
InChI Key: RHQCJXHCQABOJR-UHFFFAOYSA-N
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Description

Acetamide, N-(2-acetyl-4-methoxyphenyl)-: is an organic compound belonging to the class of phenylacetamides. It is characterized by the presence of an acetamide group attached to a methoxyphenyl ring. This compound is known for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of Acetamide, N-(2-acetyl-4-methoxyphenyl)- typically involves large-scale synthesis using the above-mentioned methods, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenylacetamides.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of various organic compounds.
  • Employed in studying reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine:

  • Explored for its potential use in drug development and pharmaceutical formulations.

Industry:

  • Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-(2-acetyl-4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness:

  • The presence of both acetyl and methoxy groups in Acetamide, N-(2-acetyl-4-methoxyphenyl)- provides unique chemical properties and reactivity.
  • Its specific substitution pattern allows for distinct interactions in chemical and biological systems, making it valuable for targeted applications.

Properties

CAS No.

52417-34-2

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

N-(2-acetyl-4-methoxyphenyl)acetamide

InChI

InChI=1S/C11H13NO3/c1-7(13)10-6-9(15-3)4-5-11(10)12-8(2)14/h4-6H,1-3H3,(H,12,14)

InChI Key

RHQCJXHCQABOJR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)OC)NC(=O)C

Origin of Product

United States

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